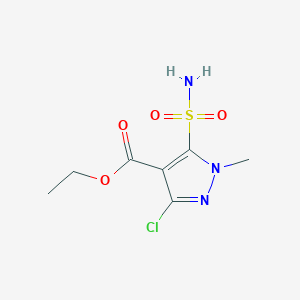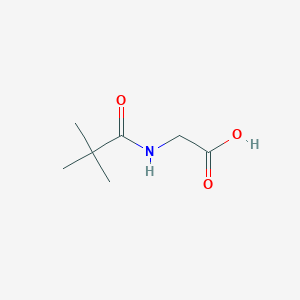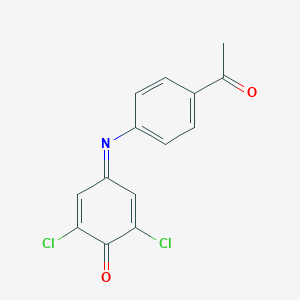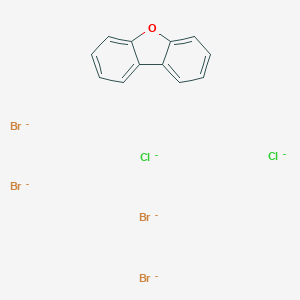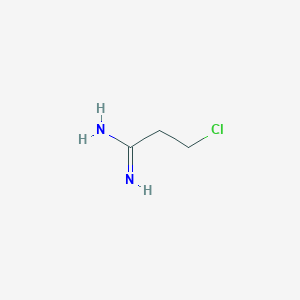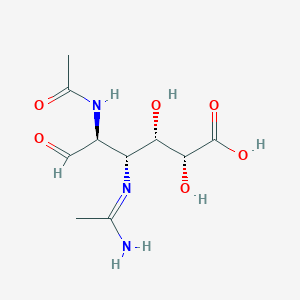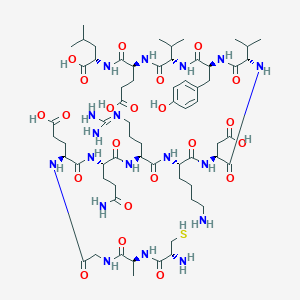
2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene is a chemical compound that has been extensively studied for its potential applications in various fields. It is a member of the benzothiophene family of compounds and has a unique molecular structure that makes it an interesting subject of research.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene is not fully understood. However, researchers believe that it may work by binding to specific receptors in the body and modulating their activity. This could result in a range of effects, including changes in gene expression, protein synthesis, and cell signaling.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene has a range of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene in lab experiments is its unique molecular structure. This makes it a useful tool for studying the mechanisms of action of various compounds and for developing new drugs. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Direcciones Futuras
There are many potential future directions for research on 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound to better understand how it works in the body.
2. Development of new drugs based on the molecular structure of 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene.
3. Exploration of the potential of this compound as a therapeutic agent for various diseases, including neurodegenerative diseases, cancer, and inflammation.
4. Development of new synthetic methods for the production of 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene that are more efficient and cost-effective.
5. Investigation of the potential environmental impact of this compound and its derivatives.
Conclusion:
In conclusion, 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene is a unique and interesting compound that has many potential scientific research applications. Its molecular structure makes it a promising candidate for the development of new drugs and for studying the mechanisms of action of various compounds. While there are some limitations to working with this compound, ongoing research is likely to uncover new and exciting applications for this compound in the future.
Métodos De Síntesis
The synthesis of 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Grignard reaction. In this method, a Grignard reagent is reacted with a suitable substrate to produce the desired product.
Aplicaciones Científicas De Investigación
The unique molecular structure of 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene makes it a promising candidate for various scientific research applications. One of the most promising areas of research is the development of new drugs. Researchers are exploring the potential of this compound as a starting point for the development of new drugs that can be used to treat a wide range of diseases.
Propiedades
Número CAS |
100333-46-8 |
|---|---|
Nombre del producto |
2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene |
Fórmula molecular |
C9H12F4S |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoro-3a-methyl-5,6,7,7a-tetrahydro-4H-1-benzothiophene |
InChI |
InChI=1S/C9H12F4S/c1-7-5-3-2-4-6(7)14-9(12,13)8(7,10)11/h6H,2-5H2,1H3 |
Clave InChI |
PWPAHHYVPWMKQF-UHFFFAOYSA-N |
SMILES |
CC12CCCCC1SC(C2(F)F)(F)F |
SMILES canónico |
CC12CCCCC1SC(C2(F)F)(F)F |
Sinónimos |
BENZO(b)THIOPHENE, OCTAHYDRO-3a-METHYL-2,2,3,3-TETRAFLUORO- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



